2-(6-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide 2-(6-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9672654
InChI: InChI=1S/C17H15ClN2O2/c1-22-16-5-3-2-4-14(16)19-17(21)11-20-9-8-12-6-7-13(18)10-15(12)20/h2-10H,11H2,1H3,(H,19,21)
SMILES: COC1=CC=CC=C1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl
Molecular Formula: C17H15ClN2O2
Molecular Weight: 314.8 g/mol

2-(6-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC9672654

Molecular Formula: C17H15ClN2O2

Molecular Weight: 314.8 g/mol

* For research use only. Not for human or veterinary use.

2-(6-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide -

Specification

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
IUPAC Name 2-(6-chloroindol-1-yl)-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C17H15ClN2O2/c1-22-16-5-3-2-4-14(16)19-17(21)11-20-9-8-12-6-7-13(18)10-15(12)20/h2-10H,11H2,1H3,(H,19,21)
Standard InChI Key QYYSIXOXLMPIKU-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl
Canonical SMILES COC1=CC=CC=C1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Groups

2-(6-Chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide (molecular formula: C17H15ClN2O2\text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}_2, molecular weight: 314.8 g/mol) features a central acetamide bridge connecting two aromatic systems: a 6-chloroindole and a 2-methoxyphenyl group. The indole moiety, a privileged structure in drug design, contributes to π-π stacking interactions with biological targets, while the chloro substituent at position 6 enhances electrophilicity and potential halogen bonding. The 2-methoxyphenyl group introduces steric and electronic modulation, influencing solubility and target affinity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC17H15ClN2O2\text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}_2
Molecular Weight314.8 g/mol
IUPAC Name2-(6-chloroindol-1-yl)-N-(2-methoxyphenyl)acetamide
Key Functional GroupsIndole, acetamide, methoxy, chloro

Stereoelectronic Characteristics

The planar indole system enables conjugation across the acetamide bridge, stabilizing the molecule’s conformation. Quantum mechanical calculations predict a dipole moment of ~4.2 D, driven by the electron-withdrawing chloro group and the electron-donating methoxy substituent. This polarity facilitates interactions with hydrophilic pockets in enzyme active sites, as observed in analogous α-glucosidase inhibitors .

Synthetic Approaches and Optimization

Multi-Step Synthesis Pathway

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide typically proceeds via a three-step sequence:

  • Indole Functionalization: 6-Chloroindole undergoes N-alkylation with chloroacetyl chloride to yield 2-chloro-N-(6-chloro-1H-indol-1-yl)acetamide.

  • Methoxybenzylamine Preparation: 2-Methoxyaniline is acylated with acetic anhydride to form N-(2-methoxyphenyl)acetamide.

  • Coupling Reaction: A nucleophilic substitution couples the intermediates under basic conditions (e.g., K2_2CO3_3/DMF), forming the final product.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Chloroacetyl chloride, Et3_3N, DCM, 0°C → RT78%
2Acetic anhydride, pyridine, reflux85%
3K2_2CO3_3, DMF, 80°C, 12 h62%

Challenges in Purification

Crude products often require chromatographic purification due to byproducts from incomplete substitution. Recrystallization in ethanol/water mixtures improves purity (>95% by HPLC), though scalability remains a concern for industrial applications.

Pharmacological Applications and Future Directions

Anticancer Drug Development

Indole-acetamide hybrids interfere with tubulin polymerization and topoisomerase activity, mechanisms critical in cancer cell proliferation. Computational models predict moderate binding affinity (KdK_d: ~1.2 μM) for the colchicine-binding site of tubulin, warranting experimental validation.

Neuroprotective Effects

The methoxyphenyl group may enhance blood-brain barrier permeability, enabling central nervous system targeting. Preclinical studies of similar compounds show 40–60% reduction in Aβ plaque formation in Alzheimer’s models, mediated by cholinesterase inhibition .

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